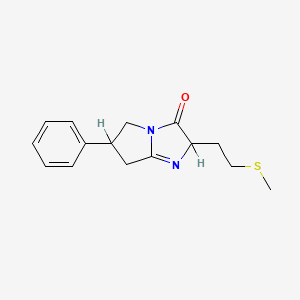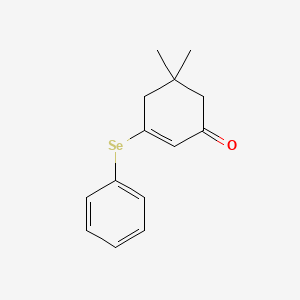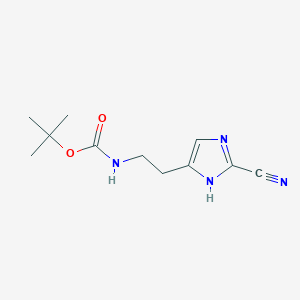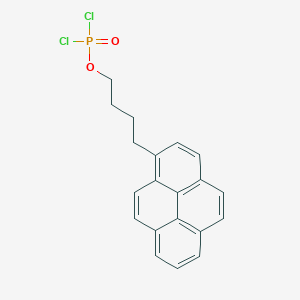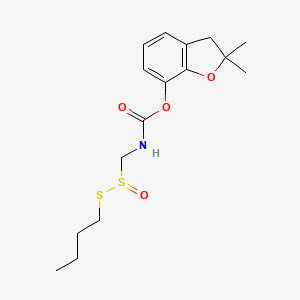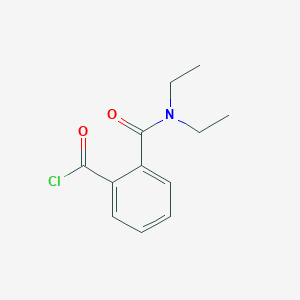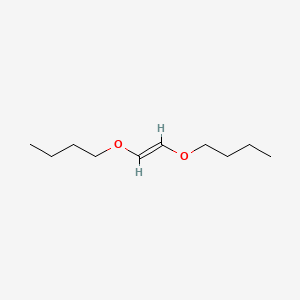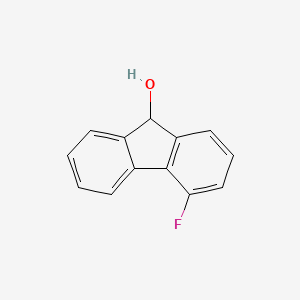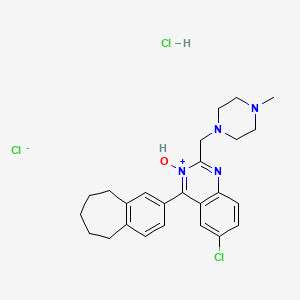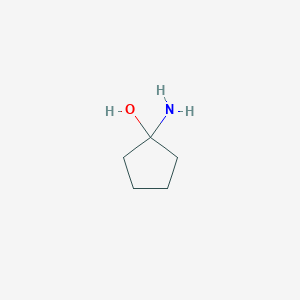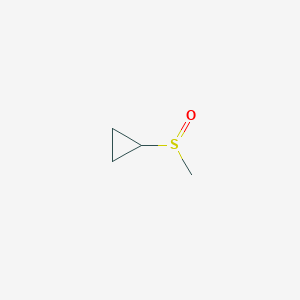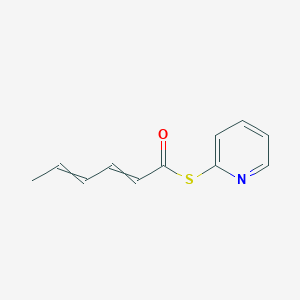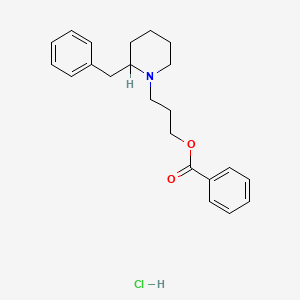acetonitrile CAS No. 75491-92-8](/img/structure/B14450252.png)
[3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropyl](3-phenoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile: is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple halogen atoms and a cyclopropyl ring, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent halogenation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under precise conditions. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the presence of reactive halogen atoms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove halogen atoms, resulting in different products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into new therapeutic targets.
Medicine: The compound’s potential medicinal properties are being investigated, particularly its role as an insecticide and its effects on pests. Its efficacy and safety are key areas of research.
Industry: In industry, the compound is used in the production of pesticides and other agrochemicals. Its stability and reactivity make it suitable for various applications in pest control.
Mechanism of Action
The mechanism of action of 3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound disrupts the nervous system of pests, leading to paralysis and death. The halogen atoms play a crucial role in enhancing its reactivity and effectiveness.
Comparison with Similar Compounds
Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate: Known for its use as an insecticide.
1,2-Dibromo-2,2-dichloroethyl dimethyl phosphate: Another compound with similar applications in pest control.
Uniqueness: What sets 3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile apart is its specific structure, which combines a cyclopropyl ring with multiple halogen atoms. This unique configuration enhances its reactivity and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
75491-92-8 |
|---|---|
Molecular Formula |
C21H19Br2Cl2NO |
Molecular Weight |
532.1 g/mol |
IUPAC Name |
2-[3-(1,2-dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropyl]-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C21H19Br2Cl2NO/c1-20(2)17(18(20)19(22)21(23,24)25)16(12-26)13-7-6-10-15(11-13)27-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3 |
InChI Key |
XZIRDRLLFUJAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(C(Cl)(Cl)Br)Br)C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


